molecular formula C13H10FNO2 B6396116 4-(3-Aminophenyl)-3-fluorobenzoic acid CAS No. 1261928-51-1

4-(3-Aminophenyl)-3-fluorobenzoic acid

Cat. No.: B6396116
CAS No.: 1261928-51-1
M. Wt: 231.22 g/mol
InChI Key: VSRDDJLQJZLEGK-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-3-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an amino group at the meta position of the phenyl ring. Its molecular formula is C₁₃H₁₀FNO₂, with a molecular weight of 247.22 g/mol (estimated). The compound combines the electron-withdrawing effects of fluorine and the hydrogen-bonding capability of the amino group, making it valuable in medicinal chemistry and materials science. It serves as a precursor for synthesizing sulfonamides, enzyme inhibitors, and other bioactive molecules .

Properties

IUPAC Name

4-(3-aminophenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRDDJLQJZLEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688644
Record name 3'-Amino-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-51-1
Record name 3'-Amino-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalyst Systems

  • Palladium Variants : Pd(OAc)₂ with SPhos ligand increases coupling efficiency by 27% vs. PPh₃-based systems

  • Copper Mediators : CuI/DMEDA enables Ullmann coupling at 90°C (vs. traditional 130°C), reducing decomposition

Solvent Effects

  • DME/Water : Optimal for Suzuki (dielectric constant ε = 7.2 promotes oxidative addition)

  • DMF : Superior for amidation (ε = 37 facilitates polar intermediate stabilization)

Temperature Profiles

  • Fluorination : 150°C needed for KF-mediated exchanges (ΔG‡ = 98 kJ/mol)

  • Reductions : 25–50°C prevents over-reduction of nitro groups to hydroxylamines

Scientific Research Applications

4-(3-Aminophenyl)-3-fluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-(3-Aminophenyl)-3-fluorobenzoic acid -NH₂ (meta), -F (ortho to COOH) C₁₃H₁₀FNO₂ 247.22 Hydrogen bonding; drug intermediate
4-(3-Acetylphenyl)-3-fluorobenzoic acid -COCH₃ (meta), -F (ortho to COOH) C₁₅H₁₁FO₃ 282.25 Reduced H-bonding; lipophilic lead compound
4-(3-Amino-5-chlorophenyl)benzoic acid -NH₂ (meta), -Cl (para to NH₂), -COOH C₁₃H₁₀ClNO₂ 267.68 Enhanced metabolic stability; enzyme inhibition
4-(Dimethylamino)-3-fluorobenzoic acid -N(CH₃)₂ (para), -F (ortho to COOH) C₉H₁₀FNO₂ 199.18 Electron-donating group; improved solubility
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid -Cl (para), -OCH₃ (ortho), -F (ortho to COOH) C₁₄H₁₀ClFO₃ 296.68 Dual electronic effects; potential COX inhibitor
4-(Biphenyl-4-yloxy)-3-fluorobenzoic acid Biphenyl-4-yloxy (para), -F (ortho to COOH) C₁₉H₁₃FO₃ 316.31 Hydrophobic; 5-α-reductase inhibition
4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid Cyclopropylcarbonyl-NH (para), -F (ortho) C₁₁H₁₀FNO₃ 247.20 Steric bulk; targeted drug delivery

Key Comparative Analysis

Electronic Effects
  • Amino Group vs. Acetyl Group: The amino group (-NH₂) in the target compound enhances hydrogen bonding and aqueous solubility, whereas the acetyl group (-COCH₃) in its analog increases lipophilicity, favoring membrane permeability .
  • Fluorine vs. Chlorine: Fluorine’s electronegativity improves metabolic stability and acidity (pKa ~2.5–3.0 for benzoic acid), while chlorine in 4-(3-Amino-5-chlorophenyl)benzoic acid adds steric bulk and resistance to oxidative metabolism .

Physicochemical Properties

Property This compound 4-(Dimethylamino)-3-fluorobenzoic Acid 4-(3-Acetylphenyl)-3-fluorobenzoic Acid
Solubility (aq.) Moderate (due to -NH₂) High (due to -N(CH₃)₂) Low (due to -COCH₃)
Acidity (pKa) ~2.8–3.2 ~3.5–4.0 ~2.5–3.0
LogP 1.9–2.3 1.5–1.8 2.8–3.2

Q & A

Q. What are the common synthetic routes for 4-(3-Aminophenyl)-3-fluorobenzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the aminophenyl group to the fluorobenzoic acid core. Optimization can include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand tuning to reduce steric hindrance .
  • Temperature control : Gradual heating (80–120°C) to prevent decomposition of the amine group .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Purification : Use of reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine positioning, while ¹H NMR identifies aromatic protons and amine protons (δ 5.5–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., C₁₃H₉FNO₂, MW = 230.08 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in medicinal chemistry applications?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2). The fluorine atom’s electronegativity and the amine’s hydrogen-bonding capacity are key parameters .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Assess stability in biological membranes using GROMACS, focusing on the carboxylic acid group’s solvation .

Q. What strategies can mitigate low aqueous solubility of this compound in biological assays?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid group to improve lipophilicity, followed by enzymatic cleavage in vivo .
  • Co-solvent Systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for controlled release .

Q. How can researchers resolve contradictions in enzyme inhibition data for this compound across different studies?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., known COX-2 inhibitors) and consistent enzyme sources .
  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Structural Analogs : Compare with fluorobenzoic acid derivatives (e.g., 4-(3-Chlorophenyl)-3-fluorobenzoic acid) to isolate electronic effects of the amine group .

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